Cas no 6270-13-9 (N N-Bis(2-Hydroxyethyl)-2-naphthylamine)

N N-Bis(2-Hydroxyethyl)-2-naphthylamine is a naphthylamine derivative featuring two hydroxyethyl functional groups, which enhance its solubility and reactivity in various chemical applications. This compound is particularly valued for its role as an intermediate in the synthesis of dyes, pigments, and UV stabilizers, owing to its aromatic amine structure. The presence of hydroxyl groups allows for further functionalization, making it versatile in polymer and resin modifications. Its thermal stability and compatibility with polar solvents further broaden its utility in industrial processes. The compound is handled under controlled conditions due to its potential sensitivity to oxidation and light, ensuring optimal performance in specialized formulations.
N N-Bis(2-Hydroxyethyl)-2-naphthylamine structure
6270-13-9 structure
商品名:N N-Bis(2-Hydroxyethyl)-2-naphthylamine
CAS番号:6270-13-9
MF:C14H17NO2
メガワット:231.29000
MDL:MFCD00043568
CID:513997

N N-Bis(2-Hydroxyethyl)-2-naphthylamine 化学的及び物理的性質

名前と識別子

    • Ethanol,2,2'-(2-naphthalenylimino)bis-
    • 2,2'-(2-NAPHTHYLIMINO)DIETHANOL
    • 2-[2-hydroxyethyl(naphthalen-2-yl)amino]ethanol
    • NN-BIS(2-HYDROXYETHYL)-2-NAPHTHYLAMINE ---CRYSTALLINE POWDER---
    • 2-[(2-Hydroxy-ethyl)-naphthalen-2-yl-amino]-ethanol
    • NN-Bis(2-hydroxyethyl)-2-naphthylamine
    • N N-Bis(2-Hydroxyethyl)-2-naphthylamine
    • MDL: MFCD00043568
    • インチ: InChI=1S/C14H17NO2/c16-9-7-15(8-10-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16-17H,7-10H2
    • InChIKey: UDSAFKFYWGEVMV-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C=C(C=CC2=C1)N(CCO)CCO

計算された属性

  • せいみつぶんしりょう: 231.12600
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5

じっけんとくせい

  • PSA: 43.70000
  • LogP: 1.63080

N N-Bis(2-Hydroxyethyl)-2-naphthylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N756603-50mg
N N-Bis(2-Hydroxyethyl)-2-naphthylamine
6270-13-9
50mg
$ 65.00 2022-06-03
TRC
N756603-250mg
N N-Bis(2-Hydroxyethyl)-2-naphthylamine
6270-13-9
250mg
$ 80.00 2022-06-03
Chemenu
CM246744-10g
2,2'-(Naphthalen-2-ylazanediyl)diethanol
6270-13-9 97%
10g
$332 2023-01-07
abcr
AB357596-2g
2,2'-(2-Naphthylimino)diethanol; .
6270-13-9
2g
€141.50 2025-02-20
Ambeed
A681301-1g
2,2'-(Naphthalen-2-ylazanediyl)diethanol
6270-13-9 97%
1g
$250.0 2024-04-18
abcr
AB357596-2 g
2,2'-(2-Naphthylimino)diethanol; .
6270-13-9
2g
€141.50 2023-06-20
1PlusChem
1P00EB25-2g
2,2'-(2-NAPHTHYLIMINO)DIETHANOL
6270-13-9
2g
$114.00 2024-04-22
A2B Chem LLC
AG66717-2g
2,2'-(Naphthalen-2-ylazanediyl)diethanol
6270-13-9
2g
$107.00 2024-04-19
TRC
N756603-25mg
N N-Bis(2-Hydroxyethyl)-2-naphthylamine
6270-13-9
25mg
$ 50.00 2022-06-03
Chemenu
CM246744-10g
2,2'-(Naphthalen-2-ylazanediyl)diethanol
6270-13-9 97%
10g
$332 2021-08-04

N N-Bis(2-Hydroxyethyl)-2-naphthylamine 関連文献

N N-Bis(2-Hydroxyethyl)-2-naphthylamineに関する追加情報

Professional Introduction to N N-Bis(2-Hydroxyethyl)-2-naphthylamine (CAS No. 6270-13-9)

N N-Bis(2-Hydroxyethyl)-2-naphthylamine, a compound with the chemical formula C₁₆H₁₇NO₂, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 6270-13-9, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of two hydroxyethyl groups and a naphthylamine core makes it a versatile intermediate in synthesizing various pharmacologically active agents.

The molecular structure of N N-Bis(2-Hydroxyethyl)-2-naphthylamine consists of a naphthalene ring substituted with an amine group at the 2-position, further modified by two hydroxyethyl chains. This configuration imparts both hydrophilic and lipophilic characteristics, making it an excellent candidate for drug delivery systems and bioconjugation techniques. The compound's solubility profile in both polar and non-polar solvents enhances its utility in formulating diverse pharmaceutical solutions.

Recent advancements in medicinal chemistry have highlighted the potential of N N-Bis(2-Hydroxyethyl)-2-naphthylamine as a building block for designing novel therapeutic agents. Its ability to undergo various chemical modifications, such as acylation, alkylation, and coupling reactions, allows for the creation of complex molecules with tailored biological activities. For instance, researchers have explored its use in synthesizing derivatives that exhibit anti-inflammatory, anticancer, and antimicrobial properties.

In the realm of drug discovery, the compound has been investigated for its role in modulating enzyme activity and receptor binding. The hydroxyethyl groups provide a flexible scaffold that can interact with biological targets in multiple ways, enhancing the compound's pharmacological efficacy. Studies have demonstrated its potential in inhibiting specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cardiovascular disorders.

The application of computational chemistry and molecular modeling has further elucidated the mechanistic aspects of N N-Bis(2-Hydroxyethyl)-2-naphthylamine. These techniques have enabled researchers to predict binding affinities and optimize molecular structures for improved drug-like properties. The integration of machine learning algorithms has accelerated the process of identifying promising candidates for further experimental validation.

Moreover, the compound's stability under various conditions makes it a reliable choice for industrial-scale synthesis. Its resistance to degradation ensures consistent quality in pharmaceutical formulations, which is crucial for maintaining therapeutic efficacy. The development of green chemistry methodologies has also focused on minimizing waste and energy consumption during the synthesis of N N-Bis(2-Hydroxyethyl)-2-naphthylamine, aligning with sustainable practices in drug manufacturing.

Current research is exploring novel applications of this compound in nanomedicine and targeted drug delivery systems. The ability to functionalize its structure allows for the integration of imaging agents and therapeutic payloads into single entities. This approach holds promise for precision medicine, where treatments are tailored to individual patient profiles based on genetic and molecular markers.

The safety profile of N N-Bis(2-Hydroxyethyl)-2-naphthylamine has been thoroughly evaluated through preclinical studies. These investigations have assessed its toxicity, pharmacokinetics, and potential side effects. The compound has demonstrated an acceptable safety margin when used within recommended dosages, making it suitable for further clinical development. However, comprehensive toxicological assessments are essential to ensure long-term safety before human trials.

The regulatory landscape for approving new drugs continues to evolve, emphasizing rigorous testing and documentation. The synthesis and characterization of intermediates like N N-Bis(2-Hydroxyethyl)-2-naphthylamine must adhere to stringent guidelines set by agencies such as the FDA and EMA. These regulations ensure that pharmaceutical products meet high standards of quality, safety, and efficacy before reaching patients.

In conclusion, N N-Bis(2-Hydroxyethyl)-2-naphthylamine (CAS No. 6270-13-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse applications in drug design, delivery systems, and therapeutic interventions. As scientific understanding advances, this molecule is poised to play a crucial role in addressing unmet medical needs through innovative chemical solutions.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:6270-13-9)N N-Bis(2-Hydroxyethyl)-2-naphthylamine
A1168609
清らかである:99%
はかる:1g
価格 ($):225.0